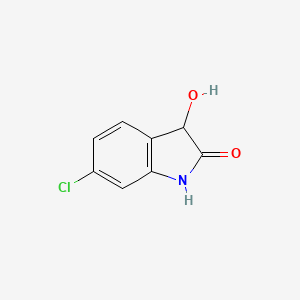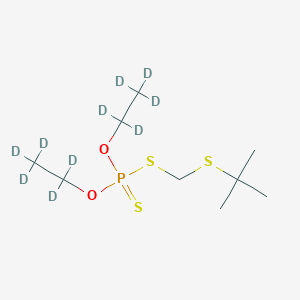
Terbufos-d10 (O,O-diethyl-d10)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terbufos-d10 (O,O-diethyl-d10): is a stable isotope-labeled compound used primarily in analytical chemistry. It is a derivative of terbufos, an organophosphate insecticide and nematicide. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various research applications, particularly in mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Terbufos-d10 (O,O-diethyl-d10) involves the incorporation of deuterium into the terbufos molecule. The primary synthetic route includes the reaction of diethyl phosphorodithioic acid with formaldehyde and tert-butylthiol in the presence of deuterated reagents. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of Terbufos-d10 (O,O-diethyl-d10) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s chemical purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions: Terbufos-d10 (O,O-diethyl-d10) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Hydrolysis: Alkaline conditions, such as sodium hydroxide or potassium hydroxide solutions, are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Diethyl phosphorodithioic acid and tert-butylthiol.
Substitution: Various substituted phosphorodithioates.
Aplicaciones Científicas De Investigación
Chemistry: Terbufos-d10 (O,O-diethyl-d10) is used as an internal standard in mass spectrometry for the quantification of terbufos residues in environmental and biological samples. Its stable isotope labeling allows for accurate and precise measurements .
Biology: In biological research, Terbufos-d10 (O,O-diethyl-d10) is used to study the metabolism and degradation pathways of terbufos in organisms. It helps in understanding the biotransformation processes and the formation of metabolites .
Medicine: Although not directly used in medicine, the compound’s role in analytical chemistry aids in the detection and monitoring of terbufos exposure in clinical toxicology .
Industry: In the industrial sector, Terbufos-d10 (O,O-diethyl-d10) is used in quality control and regulatory compliance testing to ensure that terbufos levels in agricultural products are within safe limits .
Mecanismo De Acción
Terbufos-d10 (O,O-diethyl-d10) itself does not have a direct mechanism of action as it is primarily used as an analytical standard. its parent compound, terbufos, acts as an acetylcholinesterase inhibitor. Terbufos inactivates acetylcholinesterase by phosphorylating the hydroxyl group of serine at the enzyme’s active site, leading to the accumulation of acetylcholine and subsequent neurotoxicity .
Comparación Con Compuestos Similares
Terbufos: The non-deuterated parent compound used as an insecticide and nematicide.
Phorate: Another organophosphate insecticide with a similar mechanism of action.
Disulfoton: An organophosphate insecticide with comparable chemical properties and applications.
Uniqueness: Terbufos-d10 (O,O-diethyl-d10) is unique due to its stable isotope labeling, which makes it particularly valuable in analytical chemistry for precise quantification and tracing studies. The deuterium atoms provide a distinct mass difference, allowing for clear differentiation from non-labeled compounds in mass spectrometric analyses .
Propiedades
Fórmula molecular |
C9H21O2PS3 |
|---|---|
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
tert-butylsulfanylmethylsulfanyl-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21O2PS3/c1-6-10-12(13,11-7-2)15-8-14-9(3,4)5/h6-8H2,1-5H3/i1D3,2D3,6D2,7D2 |
Clave InChI |
XLNZEKHULJKQBA-HXOHQZFQSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])SCSC(C)(C)C |
SMILES canónico |
CCOP(=S)(OCC)SCSC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


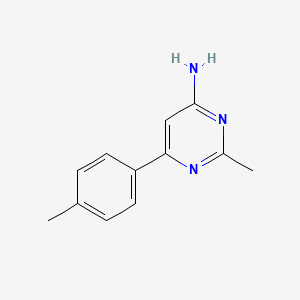
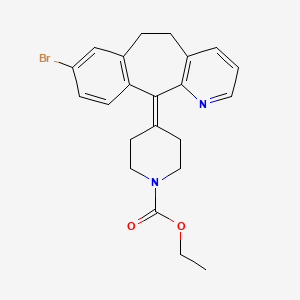
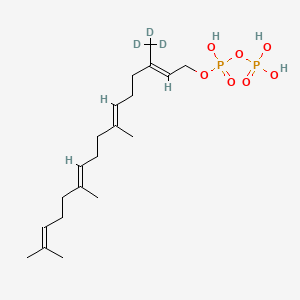
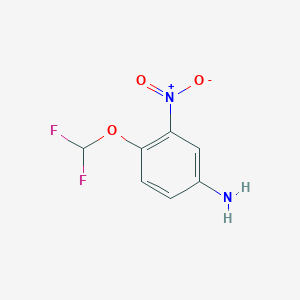

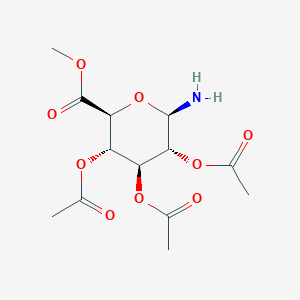
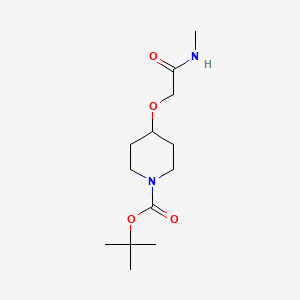
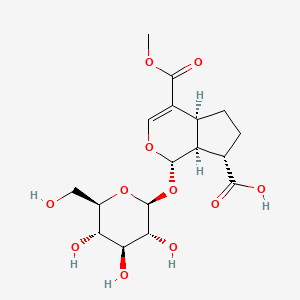
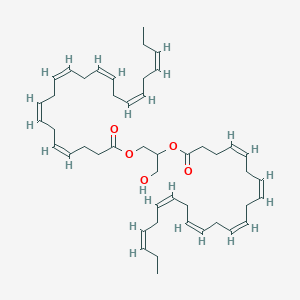
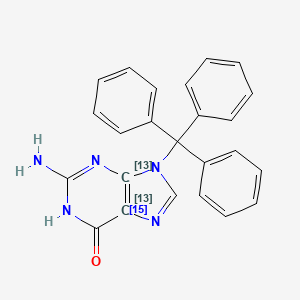
![(2R,3R,4S,6S)-3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B13440952.png)
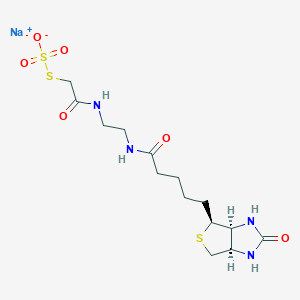
![2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide](/img/structure/B13440990.png)
